molecular formula C8H9Cl2NO B169556 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol CAS No. 19062-16-9

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Cat. No. B169556
Key on ui cas rn: 19062-16-9
M. Wt: 206.07 g/mol
InChI Key: QGRKTIWYKAIGEL-UHFFFAOYSA-N
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Patent
US07326790B2

Procedure details

The method of Schoenenberger, Archiv. der Pharmazie, 1975, 308(9), 717-719 can be employed. 2,6-Dichlorobenzaldehyde can be reacted with nitromethane and base, followed by reduction of the aliphatic nitro group to yield 1-amino-2-hydroxy-2-(2,6-dichlorophenyl) ethane. This substance can be reacted with 4-nitrobenzaldehyde to yield a mixture of cis-(±) and trans-(±)-5-(2,6-dichlorophenyl)-2-(4-nitrophenyl)-1,3-oxazolidines. The nitrophenyl group can be reduced with tin (II) dichloride or iron powder and ammonium chloride to yield the corresponding aniline. This aniline can be reacted with 2,2-dichloroacetyl chloride and triethylamine to yield a mixture of cis-(±) and trans-(±)-2,2-dichloro-N-[4-[5-(2,6-dichlorophenyl)-2-(1,3-oxazolidinyl)]phenyl]acetamides.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=[O:5].[N+:11]([CH3:14])([O-])=O>>[NH2:11][CH2:14][CH:4]([OH:5])[C:3]1[C:2]([Cl:1])=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(C1=C(C=CC=C1Cl)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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